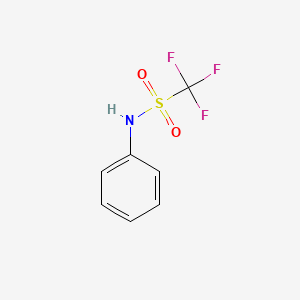

1,1,1-Trifluoro-n-phenylmethanesulfonamide

描述

Historical Context and Evolution of Fluorinated Sulfonamide Research

The story of sulfonamides begins in the 1930s with the groundbreaking discovery of sulfanilamide, the first sulfonamide antibiotic. nih.gov This event laid the foundation for a vast field of research. However, the introduction of fluorine into sulfonamide structures, particularly the potent trifluoromethyl group, marked a significant evolutionary step. Over the past several decades, N-Trifluoromethanesulfonamides (also known as triflamides) have risen to prominence within the realm of organic synthesis. nih.govresearchgate.net Early reviews of triflamide and its derivatives underscore a sustained interest in these compounds, driven by their unique reactivity and potential applications. researchgate.net Foundational synthetic methodologies typically involve the reaction of a trifluoromethanesulfonyl halide with an ammonia (B1221849) source or a primary amine. researchgate.net

Significance of the Trifluoromethylsulfonyl Group in Organic and Medicinal Chemistry

The trifluoromethylsulfonyl group (CF₃SO₂-), often abbreviated as the "triflyl" group, is a cornerstone of modern organic and medicinal chemistry due to its profound electronic effects. researchgate.net It is an exceptionally strong electron-withdrawing group, a property that dramatically influences the characteristics of the molecule to which it is attached. researchgate.net This strong inductive effect leads to a high degree of NH-acidity in triflamides, making them potent reagents and catalysts in a variety of organic transformations. researchgate.net

In medicinal chemistry, the incorporation of the trifluoromethyl group is a widely used strategy to enhance the metabolic stability and lipophilicity of drug candidates. sigmaaldrich.com The stability of the C-F bond often protects the molecule from metabolic oxidation, a common pathway for drug degradation in the body. researchgate.net Furthermore, the lipophilicity imparted by the trifluoromethyl group can improve a drug's ability to cross biological membranes, thereby enhancing its bioavailability. sigmaaldrich.com

Classification and General Properties of N-Substituted Trifluoromethanesulfonamides

A defining characteristic of these compounds is their pronounced acidity. The powerful electron-withdrawing nature of the triflyl group significantly increases the acidity of the N-H proton, making these compounds much stronger acids than their non-fluorinated arylsulfonamide counterparts. researchgate.net Structurally, triflamides are considered intermediates between carboxamides and non-fluorinated sulfonamides. researchgate.net

The synthesis of N-substituted trifluoromethanesulfonamides is most commonly achieved through the reaction of trifluoromethanesulfonyl chloride or trifluoromethanesulfonic anhydride (B1165640) with a corresponding primary or secondary amine. ontosight.ai The reactivity of these compounds is also noteworthy; for instance, they exhibit a different course of reaction with alkenes in certain oxidative systems compared to other sulfonamides. researchgate.net

Scope and Relevance of 1,1,1-Trifluoro-N-phenylmethanesulfonamide in Current Research

This compound, also known as N-phenyltriflamide, serves as a significant model compound for studying the properties and reactivity of N-aryl trifluoromethanesulfonamides. ontosight.ai Its research relevance stems from its utility as a synthetic intermediate and its potential applications in medicinal chemistry. ontosight.ai Studies have explored its use as a reagent and as a building block for more complex molecules. researchgate.netontosight.ai The compound's molecular geometry and conformational dynamics have been the subject of computational and experimental studies, providing insights into the interplay of steric and electronic effects between the phenyl ring and the trifluoromethanesulfonyl group.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and a related compound for comparative purposes.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | N-Phenyltriflamide, Trifluoromethanesulfonanilide | nih.govontosight.ai |

| CAS Number | 456-64-4 | nih.gov |

| Molecular Formula | C₇H₆F₃NO₂S | nih.gov |

| Molecular Weight | 225.19 g/mol | nih.gov |

| InChIKey | OXDSKEQSEGDAFN-UHFFFAOYSA-N | nih.gov |

Table 2: Physical and Chemical Properties

| Property | Value | Compound | Source |

|---|---|---|---|

| Physical State | Solid | This compound | ontosight.ai |

| Melting Point | 100-102 °C | N-Phenyl-bis(trifluoromethanesulfonimide) | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1-trifluoro-N-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)11-6-4-2-1-3-5-6/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDSKEQSEGDAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196570 | |

| Record name | Trifluoromethanesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-64-4 | |

| Record name | 1,1,1-Trifluoro-N-phenylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethanesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethanesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-N-phenylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,1 Trifluoro N Phenylmethanesulfonamide and Its Derivatives

Direct Sulfonamidation Approaches

Direct sulfonamidation involves the formation of the sulfonamide bond by reacting an aniline (B41778) with a suitable trifluoromethanesulfonyl source.

The reaction between anilines and trifluoromethanesulfonic anhydride (B1165640) is a common and effective method for the synthesis of N-aryltriflamides. This reaction is typically carried out in the presence of a base to neutralize the trifluoromethanesulfonic acid byproduct. The choice of base and solvent can influence the reaction yield and purity of the product. For instance, pyridine (B92270) is often used as both a base and a solvent in this transformation.

A general procedure involves the dropwise addition of trifluoromethanesulfonic anhydride to a cooled solution of the aniline and pyridine in a suitable solvent like n-pentane. The reaction mixture is then typically stirred for a period to ensure complete reaction.

Another widely employed method for the synthesis of 1,1,1-Trifluoro-N-phenylmethanesulfonamide involves the reaction of anilines with trifluoromethanesulfonyl chloride. Similar to the reaction with the anhydride, this process also requires a base to scavenge the hydrochloric acid that is formed. Common bases used for this purpose include pyridine and triethylamine. The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and minimizing side reactions.

While less common for the direct synthesis of this compound itself, the reaction of fluoroalkylsulfonyl fluorides with amines represents a broader strategy for accessing related sulfonamides. This method can be advantageous in certain cases, potentially offering different reactivity profiles or access to a wider range of derivatives.

Functionalization and Derivatization Strategies

Once the core this compound structure is obtained, it can be further modified through various functionalization reactions, particularly on the aromatic phenyl ring.

Halogenation, especially bromination, is a key transformation for introducing a versatile functional handle onto the phenyl ring of N-aryl triflamides.

The bromination of 1,1,1-Trifluoro-N-phenylmethanesulfonamides has been a subject of detailed study. acs.org The trifluoromethanesulfonamido group (-NHTf) is a powerful directing group, influencing the position of electrophilic substitution on the aromatic ring.

Research has shown that the bromination of N-aryl triflamides can be achieved using various brominating agents. researchgate.netmdpi.comorganic-chemistry.org The regioselectivity of the reaction is a critical aspect, with the formation of specific isomers being highly dependent on the reaction conditions and the nature of the substituents already present on the phenyl ring. mdpi.comacs.org For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst can lead to selective bromination. mdpi.com

Studies have explored the use of reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly(N-bromobenzene-1,3-disulfonylamide) (PBBS) for the regioselective bromination of aromatic compounds, offering mild conditions and high yields. organic-chemistry.org These reagents have shown excellent para-selectivity for various aromatic substrates. organic-chemistry.org

The table below summarizes the results of the bromination of various substituted 1,1,1-Trifluoro-N-phenylmethanesulfonamides.

| Entry | Substituent on Phenyl Ring | Brominating Agent | Product(s) |

| 1 | H | Bromine | Mixture of ortho-, meta-, and para-bromo derivatives |

| 2 | 4-Methyl | N-Bromosuccinimide | 2-Bromo-4-methyl derivative |

| 3 | 3-Methoxy | Bromine in Acetic Acid | 4-Bromo-3-methoxy derivative |

| 4 | 4-Nitro | Bromine/Iron | No reaction |

The development of highly regioselective bromination methods is crucial for the synthesis of specific isomers that can serve as key intermediates in the preparation of more complex molecules. researchgate.netnih.gov The choice of the brominating system, including the bromine source and any additives or catalysts, plays a pivotal role in controlling the outcome of the reaction. chemrxiv.org

Halogenation Reactions on the Phenyl Moiety

Chlorination of 1,1,1-Trifluoro-N-phenylmethanesulfonamides

The aromatic ring of 1,1,1-trifluoro-N-phenylmethanesulfonamides can undergo electrophilic substitution reactions such as chlorination. Research has been conducted on the direct chlorination of these compounds. acs.org The reaction conditions, including the choice of chlorinating agent and solvent, are crucial for achieving the desired substitution pattern and yield.

In a related synthesis, a chlorinated derivative, N-(4-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide, was prepared. nih.gov This synthesis involved the reaction of p-chloroaniline with trifluoromethanesulfonic anhydride in dichloromethane (B109758). While the primary product was the monosubstituted sulfonamide, the disubstituted, or bifunctionalized, analog was also isolated as a side-product. nih.gov The formation of this N,N-bis(trifluoromethanesulfonyl)aniline derivative highlights the reactivity of the nitrogen atom under these conditions. nih.gov

Table 1: Synthesis of a Chlorinated Trifluoromethanesulfonamide (B151150) Derivative nih.gov

| Starting Material | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| p-Chloroaniline | Trifluoromethanesulfonic anhydride | Dichloromethane | 213-223 K | N-(4-chlorophenyl)-N,N-bis(trifluoromethanesulfonyl)aniline |

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the sulfonamide group can be functionalized through alkylation and arylation reactions, providing access to a diverse range of derivatives with modified properties.

The synthesis of N-benzyl-1,1,1-trifluoro-N-phenylmethanesulfonamide involves the reaction of N-phenyltrifluoromethanesulfonamide with a benzyl (B1604629) halide in the presence of a base. An alternative and more common approach is the reaction between benzylamine (B48309) and a trifluoromethanesulfonylating agent. smolecule.com A typical procedure involves reacting benzylamine with trifluoromethanesulfonic anhydride (triflic anhydride) in a solvent like dichloromethane at reduced temperatures (e.g., 0 °C). smolecule.com This method provides the N-benzyl-1,1,1-trifluoromethanesulfonamide in good yields. Another classical approach utilizes trifluoromethanesulfonyl chloride as the reagent. smolecule.com

Table 2: General Synthesis of N-Benzyl-1,1,1-trifluoromethanesulfonamide smolecule.com

| Amine | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Benzylamine | Triflic anhydride | Dichloromethane | ~0 °C | N-benzyl-1,1,1-trifluoromethanesulfonamide |

| Benzylamine | Trifluoromethanesulfonyl chloride | Not specified | Not specified | N-benzyl-1,1,1-trifluoromethanesulfonamide |

The synthesis of N-methyl-N-phenylmethanesulfonamide derivatives can be achieved by reacting N-phenylmethanesulfonamide with a methylating agent. A general and widely used method for preparing N-methyl sulfonamides involves the reaction of methanesulfonyl chloride with the corresponding primary amine. chemicalbook.comgoogle.com For the synthesis of N-methyl-N-phenylmethanesulfonamide, N-methylaniline would be reacted with trifluoromethanesulfonyl chloride.

Alternatively, a two-step process can be envisioned. First, this compound is prepared. Subsequently, this secondary sulfonamide can be N-methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base. This stepwise approach allows for the introduction of different substituents on the nitrogen atom. A general procedure for N-methylation involves adding methanesulfonyl chloride to a solution of the amine (in this case, methylamine (B109427) in ethanol) at 0°C, followed by stirring at room temperature. chemicalbook.com

The introduction of an isopropyl group onto the sulfonamide nitrogen follows general N-alkylation principles. The synthesis of N-isopropyl-N-phenylmethanesulfonamide derivatives can be accomplished by reacting this compound with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a suitable base and solvent. The base is required to deprotonate the sulfonamide nitrogen, generating a nucleophilic anion that then attacks the alkyl halide.

Related syntheses, such as the preparation of N-isopropyl-N'-phenyl-1,4-phenylenediamine, involve the reaction of 4-aminodiphenylamine with acetone (B3395972) in the presence of a catalyst. chemicalbook.com While the specific target molecule differs, the underlying principle of forming a C-N bond with an isopropyl group is relevant.

Bifunctionalized analogs of this compound contain two functional groups, which can be identical or different. One example is the formation of N,N-bis(trifluoromethanesulfonyl)aniline derivatives. nih.gov As mentioned previously, the reaction of p-chloroaniline with an excess of trifluoromethanesulfonic anhydride yields N-(4-chlorophenyl)-N,N-bis(trifluoromethanesulfonyl)aniline. nih.gov This compound features two trifluoromethanesulfonyl groups attached to the same nitrogen atom, making it a bifunctionalized analog. nih.govachemblock.com Such compounds, like N-phenyl-bis(trifluoromethanesulfonimide), are used as mild triflating reagents in synthetic chemistry. nih.govbldpharm.com

Another strategy for creating bifunctionalized analogs involves introducing different functional groups. For instance, synthesizing triphenylphosphonium analogs with trifluoromethyl groups has been reported as a method to create bifunctional molecules for specific applications. nih.gov

Synthesis of Heterocycle-Substituted Trifluoromethanesulfonamides

The incorporation of heterocyclic moieties into trifluoromethanesulfonamide structures is a key strategy for developing new compounds with potential applications in medicinal chemistry and materials science. Various synthetic methods have been developed to achieve this.

A notable approach is the photocatalytic Minisci-like reaction, which allows for the introduction of various heterocycles at the bridgehead position of bicyclic structures. nih.govresearchgate.netnih.gov This method has been used to create heterocycle-functionalized bicyclo[3.1.1]heptanes (BCHeps), which can serve as bioisosteres for substituted arenes. nih.govresearchgate.net The reaction typically involves the generation of a radical from a carboxylic acid precursor, which then adds to a protonated heterocycle. researchgate.net

Another general strategy involves the condensation of a hydrazine-substituted phenylsulfonamide with a diketone or a similar precursor to form a heterocyclic ring. For example, 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride can be cyclized with cyclohexanone (B45756) to afford a tetrahydrocarbazole derivative, or condensed with a β-diketone to yield a pyrazole-substituted methanesulfonamide. researchgate.netasianpubs.org Similarly, new N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized by coupling a substituted nicotinic acid with a substituted thiophen-2-amine. mdpi.com These methods highlight the versatility of sulfonamide derivatives as platforms for the synthesis of complex heterocyclic systems.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide |

| 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride |

| 2-bromopropane |

| 2-iodopropane |

| 4-aminodiphenylamine |

| Acetone |

| Benzylamine |

| Cyclohexanone |

| Dichloromethane |

| Ethanol |

| Methanesulfonyl chloride |

| Methyl iodide |

| N-(4-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

| N-(4-chlorophenyl)-N,N-bis(trifluoromethanesulfonyl)aniline |

| N-(thiophen-2-yl) nicotinamide |

| N-benzyl-1,1,1-trifluoro-N-phenylmethanesulfonamide |

| N-isopropyl-N'-phenyl-1,4-phenylenediamine |

| N-methyl-N-phenylmethanesulfonamide |

| N-methylaniline |

| N-phenyl-bis(trifluoromethanesulfonimide) |

| p-Chloroaniline |

| Thiophen-2-amine |

| Trifluoromethanesulfonic anhydride |

| Trifluoromethanesulfonyl chloride |

| N-methyl-1-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanesulfonamide |

| N-methyl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanesulfonamide |

Trifluoromethanesulfonamide-Substituted Azoles

The synthesis of azole derivatives incorporating the trifluoromethanesulfonamide moiety is a significant area of research. A general approach involves the reaction of amino-substituted azoles with a trifluoromethanesulfonylating agent. For instance, trifluoromethanesulfonamide-substituted azoles have been successfully synthesized by reacting compounds such as 3-amino-1,2,4-triazole and 3,5-diamino-1,2,4-triazole with trifluoromethanesulfonyl fluoride (B91410), resulting in the corresponding monosubstituted products. researchgate.net

Another versatile method for constructing azole rings, specifically 1,2,3-triazoles, is through the "click" reaction. nih.gov This involves the copper-catalyzed cycloaddition of an azide (B81097) with a terminal alkyne. In a representative synthesis, an ether containing a terminal alkyne can be reacted with a suitable azide in the presence of a copper catalyst to yield the desired 1,2,3-triazole-linked derivative. nih.gov

Table 1: Synthesis of Trifluoromethanesulfonamide-Substituted Azoles

| Starting Material | Reagent | Product Type | Ref |

|---|---|---|---|

| 3-amino-1,2,4-triazole | Trifluoromethanesulfonyl fluoride | Monosubstituted trifluoromethanesulfonamide-triazole | researchgate.net |

| 3,5-diamino-1,2,4-triazole | Trifluoromethanesulfonyl fluoride | Monosubstituted trifluoromethanesulfonamide-triazole | researchgate.net |

| Propargyl-substituted ether | Organic azide, Copper catalyst | 1,2,3-triazole derivative | nih.gov |

Derivatives with Tetrazole Moieties

The synthesis of this compound derivatives featuring tetrazole rings is an area of interest due to the diverse applications of tetrazole-containing compounds. A direct method for preparing trifluoromethanesulfonamide-substituted tetrazoles involves the reaction of 5-aminotetrazole (B145819) with trifluoromethanesulfonyl fluoride. researchgate.net This reaction yields the monosubstituted trifluoromethanesulfonamide tetrazole. researchgate.net The resulting compounds are typically characterized thoroughly using techniques such as NMR spectroscopy (¹H, ¹⁹F, ¹³C), mass spectrometry, and elemental analysis. researchgate.net

Table 2: Synthesis of Tetrazole Derivatives

| Starting Material | Reagent | Product | Ref |

|---|---|---|---|

| 5-aminotetrazole | Trifluoromethanesulfonyl fluoride | Monosubstituted trifluoromethanesulfonamide-tetrazole | researchgate.net |

Palladium-Catalyzed Coupling Reactions for Derivative Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of a wide array of organic compounds, including derivatives of this compound. These reactions offer a powerful means to form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

The Pd-catalyzed N-arylation of amines with aryl halides or pseudohalides is a general and effective method for preparing aromatic amines. nih.gov This methodology can be applied to the synthesis of N-aryl derivatives of trifluoromethanesulfonamide. The development of sophisticated ligands and precatalysts has led to highly reliable and versatile reaction protocols that function under user-friendly conditions. nih.gov For instance, the coupling of fluoroalkylamines with aryl bromides and chlorides can be achieved using a palladium catalyst. nih.gov To avoid the decomposition of the often-unstable fluoroalkylaniline products under typical conditions of high heat and strong base, milder bases like potassium phenoxide (KOPh) have been successfully employed. nih.govorganic-chemistry.org These reactions can proceed with low catalyst loadings and tolerate a variety of functional groups. nih.gov

Palladium-catalyzed reactions such as the Suzuki and Stille couplings are also employed to create C-C bonds. rsc.org For example, (fluoroarene)tricarbonylchromium(0) complexes can undergo Suzuki and Stille reactions to form functionalized biaryl and styrene (B11656) complexes. rsc.org The Suzuki reactions have been optimized using a catalyst system of dipalladium tris(dibenzylideneacetone), trimethylphosphine, and caesium carbonate. rsc.org

Table 3: Examples of Palladium-Catalyzed Coupling Reactions

| Reaction Type | Amine/Arene | Coupling Partner | Catalyst System | Base | Ref |

|---|---|---|---|---|---|

| N-Arylation | Fluoroalkylamine | Aryl bromide/chloride | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | nih.gov |

| Suzuki Coupling | (Fluoroarene)tricarbonylchromium(0) | Arylboronic acid | Pd₂(dba)₃ / PMe₃ | Cs₂CO₃ | rsc.org |

| Stille Coupling | (Fluoroarene)tricarbonylchromium(0) | Organostannane | Pd₂(dba)₃ / PMe₃ | CsF | rsc.org |

| Borylation | 1-Alkenyl halide/triflate | Bis(pinacolato)diboron | PdCl₂(PPh₃)₂·2PPh₃ | KOPh | organic-chemistry.org |

Reactivity and Reaction Mechanisms of 1,1,1 Trifluoro N Phenylmethanesulfonamide

Acidic Properties and Proton Transfer Phenomena

The presence of the CF₃SO₂ group confers significant acidity to the amide proton, making triflamides potent NH-acids. This acidity is a cornerstone of their reactivity and is modulated by substituent effects and intermolecular interactions such as hydrogen bonding.

NH-Acidity of Triflamides

Triflamides (CF₃SO₂NHR) are recognized as some of the strongest NH-acids in organic chemistry. This pronounced acidity is a direct consequence of the powerful electron-withdrawing trifluoromethylsulfonyl group. The pKa of the parent triflamide (TfNH₂) in water is approximately 6.33, highlighting its acidic nature. nih.gov This high acidity facilitates the deprotonation of the N-H group, a key step in many of its reactions. The resulting triflylamide anion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group and the fluorine atoms of the trifluoromethyl group.

Influence of Substituents on Acidity Constants (pKa)

The acidity of N-aryl triflamides is significantly influenced by the nature and position of substituents on the phenyl ring. Electron-withdrawing groups on the aromatic ring increase the acidity of the N-H bond by further stabilizing the resulting anion through inductive and resonance effects. Conversely, electron-donating groups decrease the acidity.

Table 1: Expected Influence of Substituents on the Acidity of N-Phenyltriflamides

| Substituent (at para-position) | Electronic Effect | Expected Impact on pKa |

| -NO₂ | Strong Electron-Withdrawing | Decrease (Increase Acidity) |

| -CN | Strong Electron-Withdrawing | Decrease (Increase Acidity) |

| -Cl | Inductive Electron-Withdrawing | Decrease (Increase Acidity) |

| -H | Reference | Baseline |

| -CH₃ | Weak Electron-Donating | Increase (Decrease Acidity) |

| -OCH₃ | Strong Electron-Donating | Increase (Decrease Acidity) |

This table is illustrative and based on established substituent effects on the acidity of aromatic compounds.

Role of Hydrogen Bonding in Reactivity

In the solid state and in non-polar solvents, 1,1,1-Trifluoro-N-phenylmethanesulfonamide can form hydrogen-bonded dimers. The N-H group acts as a hydrogen bond donor, while the sulfonyl oxygens serve as hydrogen bond acceptors. This intermolecular hydrogen bonding can influence the reactivity of the molecule by altering the electron density on the nitrogen and oxygen atoms and by affecting the accessibility of the N-H proton. For a reaction to occur, energy must often be expended to break these hydrogen bonds, which can impact the activation energy of the process. The formation of these dimers can also play a role in the crystal packing of the compound.

Nucleophilic and Electrophilic Reactivity Profiles

The electronic properties of this compound dictate its behavior towards both nucleophiles and electrophiles. The electron-deficient nature of the nitrogen atom due to the adjacent triflyl group significantly reduces its nucleophilicity.

Behavior Towards Strong Electrophiles

Due to the strong deactivating effect of the trifluoromethylsulfonyl group, the nitrogen atom in this compound exhibits very low nucleophilicity. Consequently, it is generally unreactive towards strong electrophiles under typical conditions. For instance, reactions such as nitration using nitronium tetrafluoroborate (NO₂BF₄) are not expected to occur at the nitrogen atom. Instead, if the aromatic ring is sufficiently activated by other substituents, electrophilic aromatic substitution might be observed on the phenyl ring, though the triflamide group itself is deactivating.

Reactions with Carbanions and Vicarious Nucleophilic Substitution of Hydrogen (VNS)

While the triflamide group deactivates the molecule towards electrophilic attack, it activates the aromatic ring for nucleophilic attack, particularly for a special type of reaction known as Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a carbanion containing a leaving group at the carbanionic center attacks an electron-deficient aromatic ring, leading to the substitution of a hydrogen atom.

The reaction of an N-aryltriflamide with a carbanion generated from a compound like chloromethyl phenyl sulfone proceeds via the addition of the carbanion to the aromatic ring, typically at the ortho or para position to the activating group. This is followed by a base-induced β-elimination of HCl to afford the substituted product.

Table 2: Representative Vicarious Nucleophilic Substitution Reactions

| Carbanion Source | Reagents and Conditions | Product |

| Chloromethyl phenyl sulfone | t-BuOK, THF, -78 °C | 1,1,1-Trifluoro-N-(substituted-phenyl)methanesulfonamide |

| 2-Chloro-2-nitropropane | t-BuOK, DMF, -60 °C | 1,1,1-Trifluoro-N-(substituted-phenyl)methanesulfonamide |

| Chloroform | NaOH, DMSO, rt | 1,1,1-Trifluoro-N-(substituted-phenyl)methanesulfonamide |

This table illustrates the general scheme of VNS reactions with N-aryltriflamides. The specific yields and regioselectivity would depend on the exact substrate and reaction conditions.

This reactivity profile makes VNS a powerful tool for the C-H functionalization of aromatic rings activated by the triflamide group, allowing for the introduction of various substituents.

Oxidative Reactions with Alkenes

The reactivity of N-phenyl-substituted trifluoromethanesulfonamides in oxidative reactions with alkenes is an area of interest for the formation of complex nitrogen-containing molecules. While direct studies on this compound are not extensively documented, the reactivity of analogous compounds provides significant insight. For instance, the reactions of alkenes with phenyl-N-triflylimino-λ3-iodane in the presence of N-halosuccinimides as oxidants have been investigated. Depending on the specific alkene, solvent, and oxidant used, a variety of products arising from triflamidation can be obtained researchgate.netnih.gov.

In non-polar solvents like methylene chloride, the reaction tends to yield products of halotriflamidation. With a substrate such as styrene (B11656), this can result in the formation of both mono- and bis-triflamidated products researchgate.netnih.gov. The regioselectivity of this addition is a key aspect, with the triflamide group typically adding to the more substituted carbon of the double bond.

When the reaction is carried out in a more polar solvent like acetonitrile, the solvent can participate in the reaction, leading to products of solvent interception. For example, the reaction with trans-stilbene in acetonitrile with N-bromosuccinimide (NBS) as the oxidant can lead to the formation of a cyclic product, 2-methyl-4,5-diphenyl-1-triflyl-4,5-dihydro-1H-imidazole researchgate.netnih.gov. However, changing the oxidant to N-iodosuccinimide (NIS) can favor the formation of N-triflylaziridines researchgate.netnih.gov.

A proposed mechanism for these transformations involves the initial reaction of the alkene with an electrophilic halogen species generated from the N-halosuccinimide. This forms a halonium ion intermediate, which is then attacked by the nitrogen of the triflamide. Subsequent reaction pathways, including cyclization or reaction with the solvent, then lead to the observed products. The specific pathway taken is influenced by the stability of the intermediates and the nucleophilicity of the surrounding species.

Catalytic and Reagent Properties

The utility of this compound and its bis(trifluoromethanesulfonyl) analogue, N-Phenyl-bis(trifluoromethanesulfonimide), extends to their application as powerful reagents in organic synthesis. It is important to note that while the former has a single trifluoromethanesulfonyl group, the latter possesses two and is a more commonly employed reagent, often referred to by various names including N-phenyltriflimide.

Role as a Trifluoromethyl Group Introducing Reagent

A crucial distinction in the reactivity of these compounds is their role in transferring specific chemical moieties. While the trifluoromethyl (CF3) group is of immense importance in medicinal and materials chemistry, N-Phenyl-bis(trifluoromethanesulfonimide) does not typically function as a reagent for introducing a trifluoromethyl group. Instead, its primary role is as a triflating agent , which involves the transfer of a trifluoromethanesulfonyl (CF3SO2), or triflyl, group. This distinction is fundamental to understanding its applications in synthesis.

Application in Triflate Formation

N-Phenyl-bis(trifluoromethanesulfonimide) is widely recognized as a mild and efficient reagent for the synthesis of triflates (trifluoromethanesulfonates) chemicalbook.comenamine.netchemicalbook.comoakwoodchemical.com. Triflates are excellent leaving groups in nucleophilic substitution and cross-coupling reactions, making their synthesis a valuable transformation. This reagent is particularly effective for the triflation of phenols and the formation of enol triflates from carbonyl compounds, often proving superior to the more reactive trifluoromethanesulfonic anhydride (B1165640) enamine.netchemicalbook.com.

The formation of triflates from alcohols using N-Phenyl-bis(trifluoromethanesulfonimide) typically proceeds in the presence of a base, such as triethylamine or pyridine (B92270), in an aprotic solvent like dichloromethane (B109758) commonorganicchemistry.comcommonorganicchemistry.com. The reaction involves the deprotonation of the alcohol by the base to form an alkoxide, which then attacks one of the sulfur atoms of the N-Phenyl-bis(trifluoromethanesulfonimide), displacing the N-phenyltrifluoromethanesulfonamide anion as a leaving group.

Below is a table summarizing representative examples of triflate formation using N-Phenyl-bis(trifluoromethanesulfonimide).

| Substrate | Reagent | Base | Solvent | Product | Reference |

| β-Tetralone | N-Phenyl-bis(trifluoromethanesulfonimide) | Potassium tert-butoxide | THF | 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate | orgsyn.org |

| Phenols | N-Phenyl-bis(trifluoromethanesulfonimide) | Amine Base | Dichloromethane | Aryl Triflates | oakwoodchemical.com |

| α-Hydroxy Esters | N-Phenyl-bis(trifluoromethanesulfonimide) | - | - | α-Triflyloxy Esters | chemicalbook.com |

Use as a Sulfonylation Reagent

In addition to triflate formation, N-Phenyl-bis(trifluoromethanesulfonimide) can act as a sulfonylation reagent, particularly for the sulfonylation of amines. This reaction introduces a trifluoromethanesulfonyl group onto a nitrogen atom, forming a sulfonamide. The reagent is especially useful for the triflation of aliphatic secondary amines, while aromatic secondary amines are generally unreactive under similar conditions oakwoodchemical.com. The synthesis of N-phenyl bis(trifluoromethanesulfonyl)imide itself involves the reaction of aniline (B41778) with trifluoromethanesulfonyl fluoride (B91410), first forming N-phenyl trifluoromethanesulfonamide (B151150), which is then further reacted with trifluoromethanesulfonyl fluoride to yield the final product google.com.

The general procedure for the N-sulfonylation of an amine involves its reaction with N-Phenyl-bis(trifluoromethanesulfonimide) in the presence of a suitable base. The reaction provides a pathway to triflamides, which are compounds of interest due to the strong electron-withdrawing nature of the triflyl group.

Function as a Ligand in Metal-Catalyzed Reactions

The nitrogen and oxygen atoms within the sulfonamide functionality of N-phenyl-substituted trifluoromethanesulfonamides offer potential coordination sites for metal ions. This has led to the exploration of these compounds as ligands in metal-catalyzed reactions.

Palladium complexes are of paramount importance in catalysis, particularly in cross-coupling reactions. The synthesis and characterization of palladium(II) complexes with various nitrogen- and sulfur-donor ligands are well-documented google.comresearchgate.net. While specific examples of palladacycles formed directly from this compound are not extensively reported, the general principles of palladium coordination chemistry suggest its potential to act as a ligand.

The nitrogen atom of the sulfonamide can coordinate to the palladium center. The formation of such complexes can be achieved by reacting a palladium(II) precursor, such as PdCl2, with the sulfonamide ligand in a suitable solvent researchgate.net. The resulting complexes can exhibit different geometries, with square planar being common for palladium(II).

The synthesis of palladium(II) fluoride complexes containing nitrogen-donor ligands has been described, highlighting the ability of nitrogen-based ligands to support stable palladium fluoride species wikipedia.orgnih.govresearchgate.net. These studies provide a foundation for understanding how ligands like this compound might interact with palladium centers. The electronic properties of the sulfonamide, influenced by the strongly electron-withdrawing trifluoromethyl group, would play a significant role in the nature of the resulting palladium complex and its subsequent catalytic activity. Further research is needed to fully explore the synthesis, structure, and catalytic applications of palladium complexes derived from this compound.

Reactions with Organic Neutral Super-Electron-Donors

This compound and related trifluoromethanesulfonamides (triflamides) undergo reductive cleavage when treated with organic neutral super-electron-donors (SEDs). strath.ac.uknih.gov These powerful reducing agents operate in the ground state and can cleave the robust sulfur-nitrogen (S-N) bond of triflamides to yield the corresponding parent amines. strath.ac.uk This reaction represents the first successful cleavage of such substrates by a ground-state organic reducing reagent. strath.ac.uk

The mechanism of this transformation involves a single electron transfer (SET) from the electron-rich organic donor to the triflamide. scripps.edu This process is analogous to the reductive cleavage of triflate esters, where studies using 18-O labeled DMF as a solvent indicated that the sulfur-oxygen (S-O) bond is cleaved, rather than the carbon-oxygen (C-O) bond. This finding highlights the extraordinary electron-donating capability of the SED. strath.ac.uk Similarly, for triflamides, the electron transfer facilitates the cleavage of the S-N bond. strath.ac.uk

A variety of powerful neutral organic SEDs have been developed that can reduce a range of functional groups, including arenesulfonamides and triflamides. nih.gov One notable example is the use of a bis-pyridinylidene donor, which effectively converts trifluoromethanesulfonamides to their parent amines in excellent yields. strath.ac.uk

| Substrate | Product | Yield |

|---|---|---|

| Trifluoromethanesulfonamides | Parent Amines | Generally Excellent |

Spectroscopic and Computational Characterization of 1,1,1 Trifluoro N Phenylmethanesulfonamide and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers a powerful toolkit for the unambiguous identification and conformational analysis of complex organic molecules like 1,1,1-Trifluoro-N-phenylmethanesulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the phenyl group and the N-H proton. The aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The specific chemical shifts of the ortho, meta, and para protons are influenced by the electron-withdrawing nature of the trifluoromethanesulfonamide (B151150) (-NHSO₂CF₃) substituent. jove.comwisc.edu This group tends to draw electron density from the ring, leading to a general downfield shift for the aromatic protons compared to unsubstituted benzene (δ ~7.3 ppm). jove.comwisc.edu The N-H proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl (aromatic) | ~7.2 - 7.8 | Multiplet (m) |

| N-H | Variable | Broad Singlet (br s) |

In the ¹³C NMR spectrum, the phenyl group of this compound will display signals in the aromatic region (typically δ 110-160 ppm). jove.com The carbon atom directly attached to the nitrogen (ipso-carbon) and the other aromatic carbons (ortho, meta, para) will have distinct chemical shifts. The strongly electron-withdrawing trifluoromethyl group (-CF₃) will cause the carbon of this group to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift for this carbon is influenced by the high electronegativity of the attached fluorine atoms. Studies on related N-(substituted phenyl)-methanesulphonamides show that aromatic carbon signals can span a range from approximately 111 to 160 ppm. znaturforsch.comrsc.org

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl (C-ipso) | ~135 - 145 | Singlet (s) |

| Phenyl (C-ortho, C-meta, C-para) | ~120 - 135 | Singlet (s) |

| Trifluoromethyl (-CF₃) | ~115 - 125 | Quartet (q, ¹JCF) |

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum for this compound is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift for CF₃ groups attached to a sulfonyl moiety typically falls within a characteristic range, often observed between -60 and -80 ppm relative to a CFCl₃ standard. wikipedia.orgucsb.edu The absence of adjacent protons or other fluorine atoms means this signal is anticipated to be a singlet.

Table 3: Expected ¹⁹F NMR Spectral Data for this compound

| Fluorine Atoms | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Trifluoromethyl (-CF₃) | -60 to -80 | Singlet (s) |

While specific variable temperature (VT) NMR studies on this compound are not widely reported, this technique is a powerful tool for investigating conformational dynamics in analogous molecules. kcl.ac.uknih.gov The molecule possesses rotational freedom around the N-S and N-phenyl bonds. At room temperature, rotation around these bonds may be fast on the NMR timescale, resulting in sharp, averaged signals.

By lowering the temperature, the rate of this rotation can be slowed. If the energy barrier to rotation is sufficiently high, this can lead to the decoalescence of signals as distinct conformers become observable on the NMR timescale. For example, the signals for the ortho-protons (or carbons) on the phenyl ring, which are equivalent with fast rotation, could split into two separate signals at low temperatures. Such a study would allow for the determination of the energy barriers (ΔG‡) to rotation, providing valuable insight into the molecule's conformational preferences and flexibility. researchgate.net

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular weight: 225.19 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Current time information in Lamoille County, US.nih.gov

The fragmentation of N-aryl sulfonamides under mass spectrometric conditions often involves characteristic pathways. nih.govnih.gov Key fragmentation events would likely include:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of characteristic ions such as [C₆H₅NH]⁺ or [CF₃SO₂]⁺.

Loss of SO₂: A notable fragmentation pathway for aromatic sulfonamides involves the rearrangement and subsequent elimination of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units from the parent or fragment ions. nih.govresearchgate.net

Fragmentation of the phenyl ring: Further fragmentation can occur within the aromatic portion of the molecule.

A GC-MS spectrum for this compound is available in the PubChem database, which can provide experimental evidence for these fragmentation pathways. nih.gov

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formula | Description |

| [M]⁺ | [C₇H₆F₃NO₂S]⁺ | Molecular Ion |

| [M - SO₂]⁺ | [C₇H₆F₃NS]⁺ | Loss of sulfur dioxide |

| [CF₃SO₂]⁺ | [CF₃O₂S]⁺ | Trifluoromethylsulfonyl cation |

| [C₆H₅NH]⁺ | [C₆H₆N]⁺ | Anilino fragment |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. nih.govalgimed.com Unlike standard mass spectrometry, which provides the nominal mass of an ion, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure the mass-to-charge ratio (m/z) to several decimal places. nih.gov This high precision allows for the calculation of an exact molecular formula.

For this compound, the molecular formula is C7H6F3NO2S. Using the exact masses of the most abundant isotopes of each element (C: 12.000000, H: 1.007825, F: 18.998403, N: 14.003074, O: 15.994915, S: 31.972071), the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a crucial reference point for identifying the compound in a sample.

The analysis of per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs, has increasingly relied on HRMS for both targeted and untargeted screening in various matrices. nih.govnorman-network.com The high resolving power of these instruments is essential for distinguishing target analytes from complex background interferences.

Table 1: Theoretical Exact Mass Calculation for this compound (C7H6F3NO2S)

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | Calculated Exact Mass | 225.007134 |

Applications in Structural Confirmation

The primary application of HRMS in this context is the unambiguous confirmation of a compound's elemental composition, which is a critical step in structural elucidation. algimed.com When a synthetic reaction is performed to produce this compound, HRMS is used to confirm that the resulting product has the correct molecular formula. This is achieved by comparing the experimentally measured m/z value of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with the calculated theoretical exact mass. rsc.org A mass error of less than 5 parts per million (ppm) between the measured and theoretical values is typically considered strong evidence for the proposed elemental composition.

For instance, in the analysis of a synthesized analog, the calculated m/z for the [M+H]⁺ ion was 435.1679, and the found value was 435.1677, confirming the structure. doi.org Similarly, for another related compound, the calculated HRMS value was 380.0541, while the experimental value was found to be 380.0538. rsc.org This level of accuracy is indispensable for distinguishing between compounds that may have the same nominal mass but different molecular formulas. algimed.com

Furthermore, HRMS can be coupled with tandem mass spectrometry (MS/MS). In this technique, the molecular ion of interest is isolated, fragmented, and the exact masses of the resulting fragment ions are measured. This fragmentation pattern provides a structural fingerprint, offering further confidence in the identification and helping to elucidate the specific arrangement of atoms within the molecule. algimed.com

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a technique that measures the interaction of infrared radiation with a molecule, causing vibrations of the covalent bonds. msu.edunih.gov Since different types of bonds vibrate at characteristic frequencies, an IR spectrum provides a unique molecular fingerprint that can be used to identify the functional groups present in a compound. vscht.cz The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

The vibrational analysis of this compound would reveal absorption bands corresponding to its key structural features. The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where absorptions are characteristic of specific diatomic or small group vibrations. msu.edu The more complex region from 1450 to 600 cm⁻¹ is called the fingerprint region, which is unique to the molecule as a whole. msu.edu

Key expected vibrational modes for this compound include:

N-H Stretch: A moderate to strong absorption band is expected in the region of 3300-3200 cm⁻¹ due to the stretching vibration of the sulfonamide N-H bond.

Aromatic C-H Stretch: Sharp, weaker bands typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹) corresponding to the C-H stretching vibrations on the phenyl ring. vscht.cz

S=O Stretch: Sulfonamides exhibit two very strong and characteristic stretching bands for the S=O group. The asymmetric stretch appears around 1370-1335 cm⁻¹, and the symmetric stretch is found near 1180-1160 cm⁻¹.

C-F Stretch: The trifluoromethyl (CF₃) group will produce very strong and intense absorption bands in the 1350-1120 cm⁻¹ region due to C-F stretching vibrations. These may overlap with the S=O stretching bands.

Aromatic C=C Stretch: The phenyl group will show several moderate to weak absorption bands in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring. vscht.cz

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (N-H) | Stretch | 3300 - 3200 | Medium-Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak-Medium |

| Sulfonyl (S=O) | Asymmetric Stretch | 1370 - 1335 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1180 - 1160 | Strong |

| Trifluoromethyl (C-F) | Stretch | 1350 - 1120 | Very Strong |

| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | Medium-Weak |

Chromatographic Separation and Analysis Techniques

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique used to monitor the progress of a chemical reaction. youtube.comthieme.de It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points.

To monitor a synthesis producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) alongside spots of the pure starting materials. youtube.com The plate is then developed in an appropriate solvent system, often a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. rochester.edu

The progress of the reaction is visualized by observing the changes in the spots. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, this compound, will appear and grow stronger. youtube.com The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. doi.org The relative polarity of the compounds determines their retention factor (Rf value); less polar compounds travel further up the plate (higher Rf), while more polar compounds remain closer to the baseline (lower Rf). This technique is crucial for determining the optimal reaction time before proceeding to workup and purification.

Flash Column Chromatography for Purification

Following the completion of a reaction, flash column chromatography is a standard and efficient method for the preparative purification of the desired compound from byproducts and unreacted starting materials. rochester.eduteledynelabs.com This technique utilizes a glass column packed with a solid stationary phase, most commonly silica gel, and a solvent system (mobile phase) that is pushed through the column under positive pressure. rochester.edu

The selection of an appropriate solvent system is guided by the TLC analysis performed during reaction monitoring. rochester.edu A solvent mixture that provides a good separation of the target compound from impurities and gives the target an Rf value of approximately 0.3 is generally chosen. rochester.edu For compounds of intermediate polarity, like many sulfonamides, a gradient elution with a mixture such as petroleum ether and ethyl acetate is often employed. rsc.orgdoi.org

The crude reaction mixture is concentrated and loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and the separated components elute at different times based on their affinity for the stationary phase. wfu.edu Fractions are collected and analyzed by TLC to identify those containing the pure this compound. These pure fractions are then combined and the solvent is removed to yield the purified product. doi.org

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique used for the separation, identification, and quantification of components in a mixture. ugent.bebiotecha.lt It is the method of choice for determining the final purity of a synthesized compound like this compound.

In a typical HPLC analysis, a small amount of the sample is dissolved in a suitable solvent and injected into a column packed with very small particles (the stationary phase). A liquid mobile phase is then pumped through the column at high pressure. For the analysis of fluorinated organic compounds, reversed-phase HPLC is commonly used. researchgate.net This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol.

The components of the sample separate based on their relative affinities for the stationary and mobile phases. The purity of the this compound sample is determined by the resulting chromatogram. A single, sharp, and symmetrical peak indicates a high degree of purity. The area of this peak is proportional to the concentration of the compound. The presence of other peaks would indicate impurities, and their peak areas can be used to calculate the percentage of purity of the main compound. mdpi.com

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides a powerful lens for examining the molecular structure, electronic properties, and intermolecular interactions of this compound and its analogs at the atomic level. Quantum mechanical investigations, particularly those employing Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (AIM), offer deep insights that complement experimental findings. While comprehensive computational studies specifically targeting this compound are not extensively available in the public domain, the behavior of this molecule can be effectively understood by examining theoretical analyses of closely related trifluoromethanesulfonamides and other sulfonamide derivatives.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to predict the properties of sulfonamides and related compounds. mdpi.comnih.govresearchgate.net

In related sulfonamides, DFT studies have identified distinct conformational possibilities arising from rotation around the S-N bond. nih.gov For this compound, conformational analysis would focus on the orientation of the phenyl group relative to the sulfonamide moiety. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the geometry around the sulfur atom and the electronic environment of the entire molecule. Theoretical analyses of similar structures show that the nitrogen atom in sulfonamides typically exhibits a pyramidal geometry. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals : The functional approximates the exchange-correlation energy, a key quantum mechanical term. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that has been widely applied to organic molecules, including sulfonamides. mdpi.com However, for systems involving non-covalent interactions, such as those influenced by the trifluoromethyl group, functionals from the M06 suite (e.g., M06-2X) are often preferred. M06-2X is a high-nonlocality functional designed to better describe main-group thermochemistry, kinetics, and, crucially, non-covalent interactions.

Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p), are commonly used. The inclusion of diffuse functions ("++") is important for accurately describing lone pairs and anions, while polarization functions ("d,p") allow for greater flexibility in describing bond shapes and are essential for accurate geometry predictions.

Theoretical analyses of various sulfonamides are often performed at levels like MP2/DGDZVP//B3LYP/DGDZVP, which combines different levels of theory for geometry optimization and energy calculation to achieve a balance of accuracy and feasibility. mdpi.com

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and charge distribution, which aligns with classical Lewis structures.

NBO analysis on analogs like N-trimethylsilyltriflamide reveals key electronic features that are transferable to this compound. Studies show that the interaction between the sulfur and nitrogen atoms in sulfonamides is primarily electrostatic in nature, with a strongly polarized S-N bond and a lack of significant π-conjugation. researchgate.net A critical electronic feature identified by NBO is hyperconjugation, which involves charge transfer from a filled donor orbital to an empty acceptor orbital. In sulfonamides, significant charge delocalization occurs from the nitrogen lone pair (LP) to the antibonding σ* orbitals of the adjacent S-O and S-C bonds. This n → σ* interaction stabilizes the molecule and influences its reactivity and acidic properties. The potent electron-withdrawing CF₃ group is expected to enhance these hyperconjugative effects. researchgate.net

| Donor NBO | Acceptor NBO | Interaction Energy E² (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ* (S-O1) | 15.8 | n → σ |

| LP (1) N | σ (S-O2) | 15.9 | n → σ |

| LP (1) N | σ (S-C) | 7.7 | n → σ |

| LP (2) O1 | σ (S-N) | 14.6 | n → σ |

| LP (2) O2 | σ (S-N) | 14.5 | n → σ* |

Understanding how molecules arrange themselves in the solid state is vital. While a specific crystal structure simulation for this compound is not available, the driving forces for its crystal packing can be inferred from studies on analogous sulfonamides and fluorinated compounds. nih.govrsc.orgresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atomic interactions, including covalent and hydrogen bonds. researchgate.netresearchgate.net This approach is particularly valuable for quantifying the strength and nature of the hydrogen bonds that govern the supramolecular structure of sulfonamides.

In QTAIM analysis, a chemical bond is associated with a "bond path" of maximum electron density linking two atomic nuclei. At a specific point along this path, known as the bond critical point (BCP), several topological parameters are calculated to characterize the interaction. rsc.orgnih.gov

Electron Density (ρ(r)) at the BCP : The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ∇²ρ(r) > 0, signifying a depletion of electron density at the BCP. For shared-shell (covalent) interactions, ∇²ρ(r) < 0.

Total Electron Energy Density (H(r)) : The sign of H(r), which is the sum of the kinetic (G(r)) and potential (V(r)) energy densities, can further distinguish the nature of hydrogen bonds. A negative H(r) suggests a degree of covalent character, typical of strong to moderate hydrogen bonds. rsc.org

For the N-H···O hydrogen bonds expected in this compound, QTAIM analysis would likely reveal a positive Laplacian and a small, negative total energy density, classifying them as strong, partially covalent hydrogen bonds.

| Interaction Type | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Total Energy H(r) (a.u.) |

|---|---|---|---|

| Weak H-Bonds (Closed-shell) | < 0.02 | Positive | Positive |

| Medium H-Bonds | 0.02 - 0.035 | Positive | Slightly Negative |

| Strong H-Bonds (Partially covalent) | > 0.035 | Positive | Negative |

Ab Initio and Semi-Empirical Methods

The geometric and electronic structures of this compound and its analogs have been elucidated through a variety of computational quantum chemistry methods. These approaches, falling under the broad categories of ab initio and semi-empirical methods, provide deep insights into molecular properties, complementing and guiding experimental spectroscopic studies.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental parameters, are fundamental to understanding the molecule's properties. researchgate.net The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While effective, HF calculations systematically tend to predict shorter bond lengths than are experimentally observed. More advanced ab initio methods that build upon the HF framework, such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster (e.g., CCSD), offer higher accuracy by incorporating electron correlation effects. researchgate.net

Density Functional Theory (DFT) has emerged as a widely used method for studying sulfonamides due to its balance of computational cost and accuracy. DFT calculations, particularly those employing hybrid functionals like B3LYP, have been shown to provide reliable predictions of molecular geometries, vibrational frequencies, and other electronic properties. researchgate.net For instance, calculations on the simpler analog, triflamide (CF3SO2NH2), using the B3LYP functional with a 6-311G** basis set, revealed that the nitrogen atom's geometry is significantly more planar (sum of angles around N, ΣN = 348.9°) compared to its non-fluorinated counterpart, methanesulfonamide (MeSO2NH2), which exhibits a nearly tetrahedral nitrogen (ΣN = 330.9°). researchgate.net This planarity suggests a different hybridization and electronic environment at the nitrogen atom, influenced by the strongly electron-withdrawing trifluoromethyl group.

Semi-empirical methods, which utilize parameters derived from experimental data to simplify calculations, offer a computationally less intensive alternative for larger molecules. Methods such as AM1 and PM3 have been applied to sulfonamide systems, though they are generally less accurate than high-level ab initio or DFT methods. These techniques are particularly useful for initial conformational searches and for studying large series of related compounds where higher-level calculations would be computationally prohibitive.

Computational studies on this compound and its analogs typically involve geometry optimization to find the lowest energy conformation. Following optimization, vibrational frequency calculations are often performed. These calculated frequencies are crucial for assigning experimental infrared (IR) and Raman spectra. A detailed analysis of the IR and Raman spectra of triflamide in the gas phase has been conducted, demonstrating the power of combining experimental and computational results. researchgate.net

The selection of the basis set is a critical component of these computational studies. Basis sets are sets of mathematical functions used to build the molecular orbitals. For reliable results, particularly for systems containing fluorine and sulfur, polarization and diffuse functions are typically included. Basis sets such as 6-31G* and the more extensive 6-311++G(d,p) are commonly employed in DFT and ab initio calculations of sulfonamides to accurately describe the electronic distribution and intermolecular interactions.

The following tables present hypothetical but representative data that would be generated from such computational studies on this compound, based on typical results for analogous compounds.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311G )**

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S-N | 1.658 | O-S-O | 120.5 |

| S-C | 1.835 | O-S-N | 107.2 |

| C-F (avg) | 1.345 | N-S-C | 105.8 |

| S=O (avg) | 1.442 | S-N-C(phenyl) | 125.4 |

| N-C(phenyl) | 1.421 | S-C-F (avg) | 111.3 |

| C-C(phenyl, avg) | 1.395 | F-C-F (avg) | 107.5 |

Table 2: Selected Calculated Vibrational Frequencies for this compound (DFT/B3LYP/6-311G )**

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3350 | N-H stretching |

| νas(SO₂) | 1385 | Asymmetric SO₂ stretching |

| νs(SO₂) | 1190 | Symmetric SO₂ stretching |

| νas(CF₃) | 1260 | Asymmetric CF₃ stretching |

| νs(CF₃) | 1155 | Symmetric CF₃ stretching |

| ν(S-N) | 920 | S-N stretching |

| ν(C-N) | 1295 | C-N stretching |

| Phenyl ring modes | 1600-1450 | C=C stretching |

These computational approaches provide a powerful toolkit for the detailed characterization of this compound, offering insights that are essential for understanding its chemical behavior and spectroscopic properties.

Applications and Advanced Research Areas

Applications in Organic Synthesis

As a synthetic intermediate, 1,1,1-Trifluoro-N-phenylmethanesulfonamide serves as a foundational component for constructing more elaborate molecular structures and for participating in highly selective and efficient chemical transformations.

This compound and its derivatives have been utilized as key building blocks in the synthesis of various heterocyclic compounds. A notable application is in the preparation of pyrazines. The N-phenyltriflamide moiety can be strategically employed in multi-step synthetic sequences to construct the pyrazine (B50134) core, which is a prevalent scaffold in many biologically active molecules. acs.org The synthesis involves the transformation of N-phenyltrifluoromethanesulfonamides into α-amino ketones, which are crucial precursors for pyrazine ring formation.

Furthermore, the compound serves as a direct precursor in the synthesis of N-Phenyl-bis(trifluoromethanesulfonimide), a widely used reagent in organic chemistry. This transformation underscores the role of this compound as a fundamental building block for other functional reagents. google.com

Table 1: Synthesis of Pyrazines from N-Phenyltrifluoromethanesulfonamide Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(α-bromophenacyl)-N-phenyltrifluoromethanesulfonamide | 1. NH4OH, Dioxane, rt; 2. O2, Cu(OAc)2, MeOH, reflux | 2,5-Diphenylpyrazine | 75 | acs.org |

This table is generated based on data from the cited literature and illustrates the utility of N-phenyltriflamide derivatives in constructing complex heterocyclic systems.

The triflamide group (–NHTf) significantly influences the reactivity of the molecule, allowing for selective chemical transformations. The strong electron-withdrawing nature of the trifluoromethanesulfonyl group renders the N-H proton highly acidic, facilitating reactions at the nitrogen atom. This property is exploited in various synthetic methodologies. mdpi.com For instance, N-substituted triflamides demonstrate different reactivity patterns compared to their non-fluorinated arylsulfonamide counterparts, often leading to higher selectivity and efficiency in certain reactions. researchgate.net

While specific high-efficiency transformation data for this compound is not extensively documented in dedicated studies, its derivatives are noted for their unique reactivity in condensation reactions and inertness towards certain electrophiles that readily react with other sulfonamides. researchgate.net

The field of C-H activation has become a powerful tool for the synthesis of complex molecules. In this context, directing groups are often employed to guide a metal catalyst to a specific C-H bond. While direct and extensive research on this compound as a directing group is limited, the broader class of N-substituted amides has been successfully used for this purpose. nih.govacsmedchem.org The amide functionality can chelate to a transition metal, facilitating the selective activation of an ortho-C-H bond on the phenyl ring.

Conceptually, the N-phenyltriflamide moiety possesses the necessary structural features to act as a directing group in transition metal-catalyzed C-H functionalization reactions. The nitrogen and oxygen atoms of the sulfonamide could coordinate to a metal center, positioning it for the cleavage of a nearby C-H bond. This potential application remains an area for future exploration in synthetic methodology. rsc.orgrsc.org

Currently, there is a lack of specific published research detailing the use of this compound in deuteration or hydrodeuteration techniques. These methods are of growing importance in medicinal chemistry for modulating the metabolic stability of drug candidates.

Role in Pharmaceutical Chemistry and Drug Discovery

The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comhovione.com Consequently, trifluoromethyl-containing building blocks like this compound are of significant interest in the synthesis of potential therapeutic agents.

The triflamide moiety has been incorporated into the design of various biologically active compounds, including enzyme inhibitors. The physicochemical properties imparted by the trifluoromethanesulfonyl group can lead to improved potency and selectivity.

A notable example is the synthesis of a potential anti-pancreatic carcinoma agent, where an N-phenyl triflamide derivative serves as a key intermediate. nih.gov In this synthesis, the triflamide was constructed from 4-aminophenol (B1666318) and trifluoromethanesulfonic anhydride (B1165640). This intermediate was then elaborated through further reactions to yield the final bioactive molecule.

Table 2: Synthesis of a Triflamide-Containing Anti-Pancreatic Carcinoma Derivative

| Intermediate | Reagents and Conditions | Final Product | Biological Target Context | Reference |

|---|

This table highlights the role of an N-phenyl triflamide core structure in the synthesis of a complex molecule designed for therapeutic applications.

The broader class of trifluoromethyl-containing sulfonamides has been investigated for the development of potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, indicating the potential of such scaffolds in designing modulators of clinically relevant biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been instrumental in identifying key structural modifications that can enhance therapeutic effects.

Research on related sulfonamide-containing heterocyclic derivatives has highlighted the importance of the sulfonamide group in conferring antibacterial properties. cotton.org Systematic SAR studies on various analogs have demonstrated that modifications at different sites on the molecular scaffold can lead to more potent compounds. nih.gov For instance, in a series of substituted sulfamoyl benzamidothiazoles, researchers were able to identify specific sites that tolerated chemical changes, ultimately yielding compounds with enhanced biological activity. nih.gov These studies often involve the synthesis of a series of analogs where specific parts of the molecule are systematically altered to observe the impact on their interaction with biological targets. nih.gov The insights gained from such SAR studies are crucial for the rational design of new and more effective bioactive compounds.

Modulating Biological Activity through Trifluoromethylsulfonyl Substitution

The trifluoromethylsulfonyl group is a key pharmacophore that significantly modulates the biological activity of parent compounds. Its strong electron-withdrawing properties can profoundly influence factors such as acidity, lipophilicity, and metabolic stability, all of which are critical for a molecule's therapeutic efficacy. acs.org The presence of a trifluoromethyl group is known to enhance the potency of some drugs by facilitating strong multipolar interactions with target proteins. epa.gov

In drug design, the trifluoromethyl group is often used as a bioisostere for other chemical groups to improve a compound's pharmacokinetic profile. nih.gov For example, introducing a trifluoromethyl group into N-aryl pyrazole (B372694) derivatives has been shown to reduce toxicity against human cells while maintaining potent antibacterial activity against resistant strains like MRSA. techlinenews.com This ability to fine-tune the biological and physical properties of a molecule makes the trifluoromethylsulfonyl group a powerful tool for medicinal chemists. Studies on aryl-urea derivatives have shown that the inclusion of both trifluoromethyl and sulfonyl groups can lead to compounds with significant antibacterial and anticancer activities. epa.gov

Case Studies of Therapeutically Relevant Derivatives (e.g., Leukotriene D4 Antagonists)